

Synthesis of Alloxazine from o-Phenylenediamine: A Technical Guide

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Compound of Interest

Compound Name: Alloxazine

Cat. No.: B1666890

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This technical guide provides an in-depth overview of the synthesis of **alloxazine** from o-phenylenediamine. **Alloxazine** and its derivatives are a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science, notably for their applications in areas such as redox-flow batteries. This document outlines the core chemical reaction, provides detailed experimental protocols, summarizes quantitative data, and presents a visual representation of the synthesis pathway.

Core Synthesis Pathway

The synthesis of **alloxazine** from o-phenylenediamine is achieved through a condensation reaction with alloxan. In this reaction, the two amine groups of o-phenylenediamine react with the ketone groups of alloxan, leading to the formation of the tricyclic **alloxazine** ring system. This straightforward, single-step synthesis is known for its high yield and purity, making it an efficient method for producing the **alloxazine** core structure.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of **alloxazine** from o-phenylenediamine.

Parameter	Value	Reference
Reactants		
o-Phenylenediamine	3.5 g (30 mmols)	[1][2]
Alloxan	5.0 g (30 mmols)	[1][2]
Solvent		
Water	800 ml	[1]
Reaction Conditions		
Temperature	Room Temperature	
Atmosphere	Nitrogen	
Reaction Time	~5 hours	
Product		
Yield	7.5 g (90%)	
Melting Point	>300° C	
Spectroscopic Data (IR, cm ⁻¹)		
C=O Stretching	1730, 1705	
C=N (Amide II Band)	1572 (Broad Peak)	

Experimental Protocol

This section details the experimental methodology for the synthesis of **alloxazine**.

Materials:

- o-Phenylenediamine (3.5 g, 30 mmols)
- Alloxan (5.0 g, 30 mmols)
- Deionized Water (800 ml)

- Ethanol
- Ether
- Aqueous Dimethylformamide Solution

Equipment:

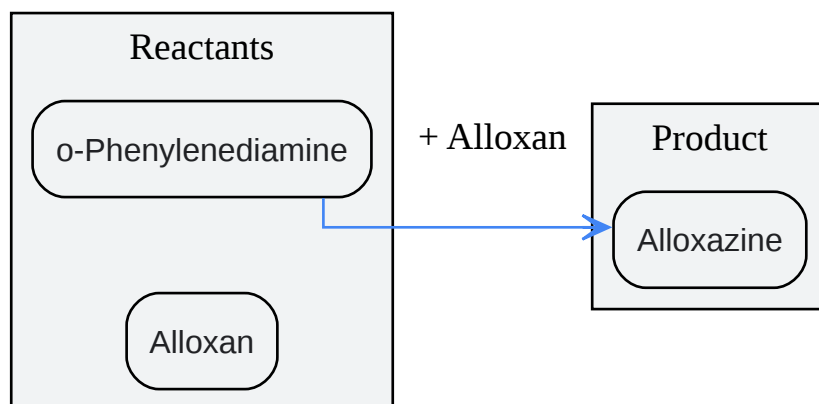
- Erlenmeyer flask
- Magnetic stirrer
- Nitrogen gas source
- Ice bath
- Filtration apparatus (e.g., Büchner funnel)

Procedure:

- To an Erlenmeyer flask, add 800 ml of water.
- Add 3.5 g (30 mmol) of o-phenylenediamine and 5.0 g (30 mmol) of alloxan to the flask.
- Stir the mixture at room temperature under a nitrogen atmosphere for approximately 5 hours.
- After the reaction is complete, cool the mixture in an ice bath for 3 hours to facilitate the precipitation of the product.
- Collect the resulting yellow precipitate by filtration.
- Wash the precipitate twice with 50 ml of ethanol and then twice with 50 ml of ether.
- For further purification, recrystallize the precipitate from an aqueous dimethylformamide solution.
- The final product is pale yellow powdery crystals.

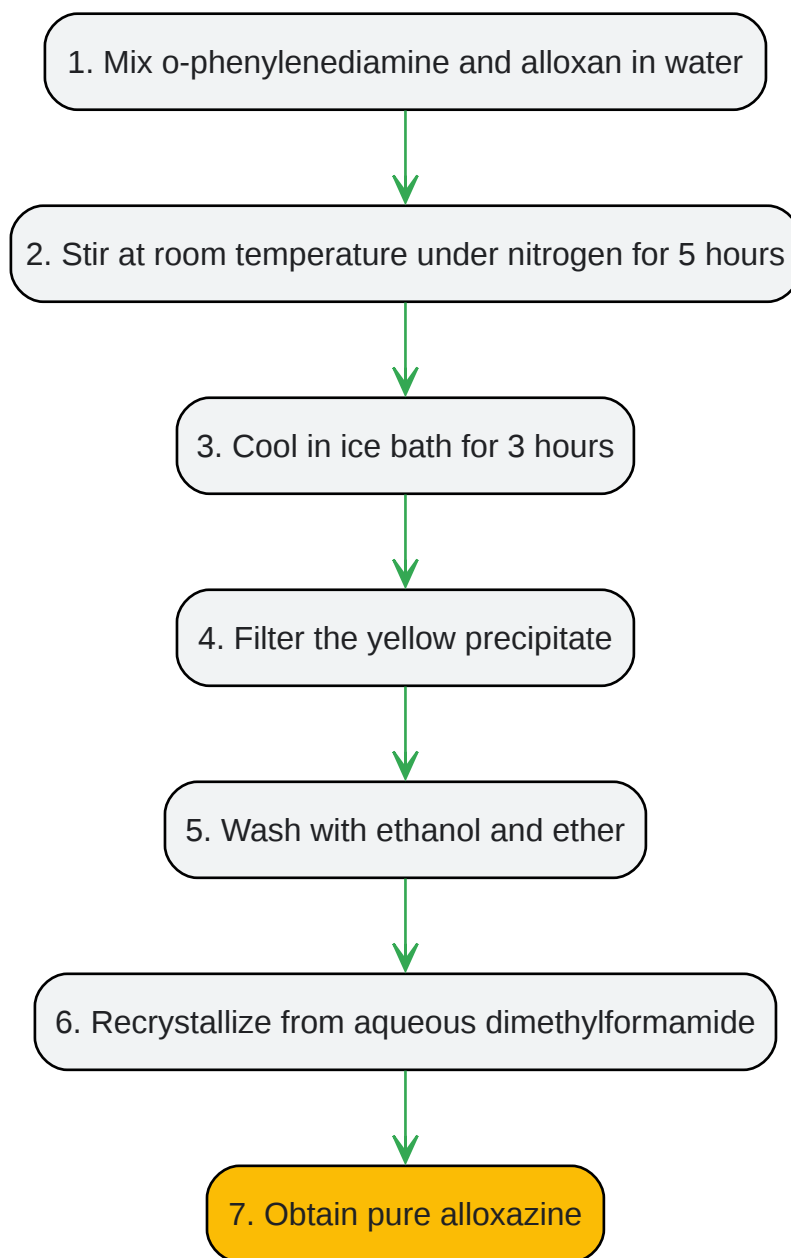
Visualizing the Synthesis

The following diagrams illustrate the chemical structures of the reactants and the product, as well as the overall reaction workflow.



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Caption: Reaction scheme for the synthesis of **alloxazine**.



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Caption: Step-by-step experimental workflow for **alloxazine** synthesis.

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References

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